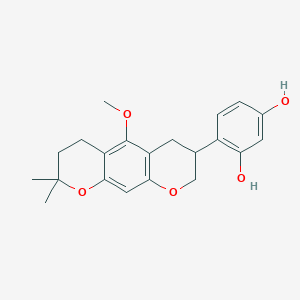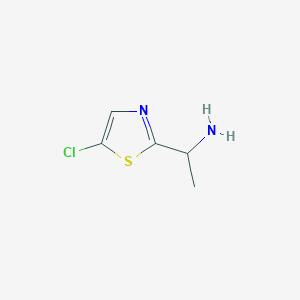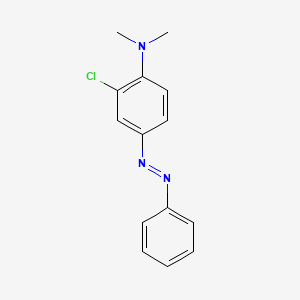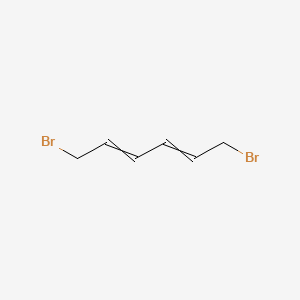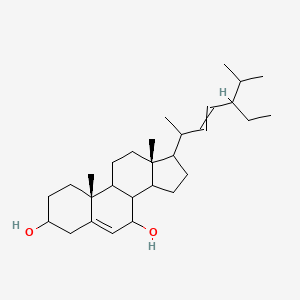
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol is a naturally occurring sterol compound Sterols are a subgroup of steroids and are important components of cell membranes in plants and animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.
Dehydration: Removal of water molecules to form double bonds.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microorganisms or plant cell cultures to produce the compound in large quantities. These methods are often preferred due to their sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols.
Applications De Recherche Scientifique
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mécanisme D'action
The mechanism of action of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, it may interact with specific receptors or enzymes, influencing signaling pathways and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different biological functions.
Beta-sitosterol: Another plant sterol with comparable properties and applications.
Stigmasterol: A precursor in the synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol.
Propriétés
Formule moléculaire |
C29H48O2 |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
Clé InChI |
DPNNWDOFSGOYEK-IYLSJMTHSA-N |
SMILES isomérique |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
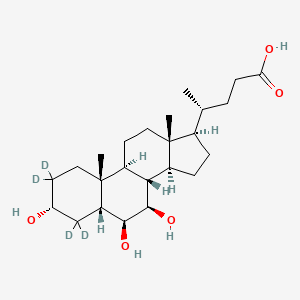
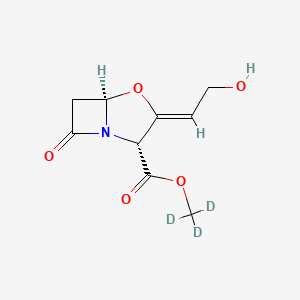
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
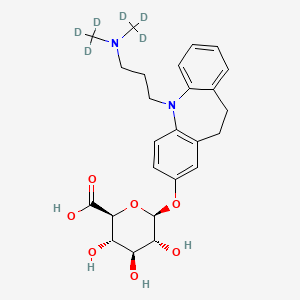
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
